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Compound of Interest

Compound Name: Linearolactone

Cat. No.: B1675483

Disclaimer: The compound "Linearolactone" as specified in the initial request could not be
identified within the public chemical and biological databases. This guide will therefore focus on
Andrographolide, a well-researched and structurally significant diterpenoid lactone, as a
representative molecule of this class for researchers, scientists, and drug development
professionals.

Andrographolide is a labdane diterpenoid that is the principal bioactive constituent of
Andrographis paniculata, a medicinal plant used extensively in traditional Asian medicine.[1][2]
Known for its extremely bitter taste, andrographolide has garnered significant scientific interest
due to its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer,
and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview
of the chemical structure, physicochemical properties, biological activities, and underlying
mechanisms of action of andrographolide.

Chemical Structure and Identification

Andrographolide is a bicyclic diterpenoid lactone characterized by an a,B-unsaturated y-lactone
ring, a core structural feature associated with its biological activities.[5]
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Identifier Value

3-[2-[Decahydro-6-hydroxy-5-
(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-

IUPAC Name
napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-
furanone[1]

CAS Number 5508-58-7[1]

Molecular Formula C20H300s][6]

Molecular Weight 350.45 g/mol [6]
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Physicochemical Properties

The physicochemical properties of andrographolide are crucial for its handling, formulation, and
pharmacokinetic profile.
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Property Value
White to off-white powder; rhombic prisms or
Appearance
plates from ethanol or methanol.[1][6]
Melting Point 229-232 °C
- Water: Almost insoluble.[3] - Methanol:
Soluble, with solubility increasing with
- temperature.[7][8] - Ethanol: Slightly soluble,
Solubility

soluble in boiling ethanol.[3] - DMSO: Soluble
(up to 25 mg/ml). - Chloroform: Very slightly
soluble.[3]

Optical Rotation

[0]20/D =-126° (c = 1.5 in acetic acid)

Stability

Stable for 2 years as supplied. Solutions in
DMSO or ethanol can be stored at -20°C for up
to 3 months. Unstable in alkaline conditions,

with the most stable pH range being 3-5.[3][9]

Biological Activity

Andrographolide exhibits a broad range of biological activities, with its anti-inflammatory and

anticancer properties being the most extensively studied.

The anti-inflammatory effects of andrographolide are primarily attributed to its potent inhibition

of the NF-kB signaling pathway.[10]

Assay Cell Line Stimulant ICso0

PGE: Inhibition RAW264.7 LPS 8.8 uM[10]

Nitric Oxide (NO) > 100 uM (for related
Inhibition RAW264.7 PS compounds)[11]

IL-6 Inhibition THP-1 LPS 12.2 pM[10]

TNF-a Inhibition THP-1 LPS 20.6 UM[10]

IFN-y Inhibition THP-1 LPS 18.9 pM[10]
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Andrographolide has demonstrated cytotoxic effects against a variety of cancer cell lines.

Cell Line Cancer Type Exposure Time ICs0
63.19 + 0.03 uM[12]
MCF-7 Breast Cancer 24 h
[13]
32.90 + 0.02 pM[12]
48 h
[13]
31.93 + 0.04 pM[12]
72 h
[13]
MDA-MB-231 Breast Cancer 24 h 65 £ 0.02 uM[12][13]
37.56 + 0.03 uM[12]
48 h
[13]
30.56 + 0.03 pM[12]
72 h
[13]
32.46 pg/mL (for an
CACO-2 Colorectal Cancer andrographolide-rich
fraction)[11]
KB Oral Cancer 106.2 pg/mL[14]

Experimental Protocols

This protocol describes a common method for the extraction and purification of

andrographolide.

o Plant Material Preparation:

o Collect and air-dry the leaves of Andrographis paniculata.

o Grind the dried leaves into a fine powder (e.g., 80 mesh size).[15]

o Extraction:

o Perform Soxhlet extraction or cold maceration of the leaf powder.[15][16]
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o Methanol has been identified as an effective solvent for extraction.[15][17] A 1:1 mixture of
dichloromethane and methanol can also be used for maceration.[16]

o For Soxhlet extraction, reflux the powder with the solvent for a specified period (e.g., 3
hours).[15]

o Purification:

[¢]

Concentrate the crude extract under reduced pressure to obtain a syrupy mass.

o Wash the concentrated extract with a non-polar solvent like toluene to remove chlorophyll
and other pigments.

o Further purify the extract using column chromatography with a silica gel stationary phase
and a gradient elution system of chloroform and methanol.

o Alternatively, crude andrographolide can be precipitated from an ethyl acetate fraction by
partitioning with n-butanol.

o Crystallization:
o Recrystallize the purified andrographolide from methanol to obtain colorless crystals.
e Purity and Identity Confirmation:

o Assess the purity of the isolated andrographolide using High-Performance Liquid
Chromatography (HPLC).[15]

o Confirm the identity of the compound using spectroscopic methods such as IR, UV, Mass
Spectrometry, and NMR, and by comparing its melting point with a reference standard.[16]

This protocol provides a general procedure for the quantitative analysis of andrographolide.
o Chromatographic System: A standard HPLC system equipped with a UV detector.

e Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex C18, 4.6 mm
X 250 mm, 5 pum).
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» Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and water
(e.g., 40:60 v/v) is often employed. The aqueous phase may be acidified with phosphoric
acid.

o Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

» Detection Wavelength: Andrographolide shows a UV absorbance maximum at approximately
223 nm, which is suitable for detection.

o Sample Preparation: Dissolve the andrographolide standard or extract in the mobile phase or
a suitable solvent like methanol. Filter the solution through a 0.45 um membrane filter before
injection.

e Quantification: Create a standard curve by injecting known concentrations of a pure
andrographolide standard and plotting the peak area against the concentration. Use this
curve to determine the concentration of andrographolide in the unknown samples.

This protocol outlines the general steps to assess the inhibitory effect of andrographolide on
NF-kB activation.

e Cell Culture and Treatment:

o Culture a suitable cell line (e.g., RAW264.7 macrophages, HEK293 cells) in appropriate
media.

o Pre-treat the cells with various concentrations of andrographolide for a specific duration
(e.g., 1 hour).

o Stimulate the cells with an NF-kB activator, such as lipopolysaccharide (LPS) or tumor
necrosis factor-alpha (TNF-a), for a defined period.

o Assessment of NF-kB Activation:
o Western Blotting:
» Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

» Perform SDS-PAGE and transfer proteins to a membrane.
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» Probe the membrane with primary antibodies against key NF-kB pathway proteins, such
as phospho-IkBaq, total IkBa, phospho-p65, and total p65, to assess their expression
and phosphorylation status.[5]

o Luciferase Reporter Assay:

» Transfect cells with a reporter plasmid containing an NF-kB response element upstream
of a luciferase gene.

» After treatment with andrographolide and the stimulant, lyse the cells and measure
luciferase activity using a luminometer. A decrease in luciferase activity indicates
inhibition of NF-kB transcriptional activity.

o Electrophoretic Mobility Shift Assay (EMSA):
» Prepare nuclear extracts from treated cells.

» Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe
containing the NF-kB consensus binding site.

» Separate the protein-DNA complexes by non-denaturing polyacrylamide gel
electrophoresis. A decrease in the shifted band indicates reduced NF-kB DNA binding.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for andrographolide's anti-inflammatory effects is the
inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[5][10]
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Caption: Andrographolide's inhibition of the NF-kB pathway.
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Andrographolide exerts its inhibitory effect on the NF-kB pathway through a direct interaction
with the p50 subunit of the NF-kB heterodimer.[1] It forms a covalent adduct with the cysteine
residue at position 62 of p50.[1][6] This modification prevents the p50/p65 heterodimer from
binding to its consensus sequence on the DNA, thereby inhibiting the transcription of pro-
inflammatory genes such as TNF-q, IL-6, and COX-2.[9] While some studies suggest that
andrographolide can also affect upstream components of the pathway, such as IKK
phosphorylation, in a cell-type-dependent manner, its primary and most well-documented
mechanism is the direct inhibition of NF-kB's DNA binding capacity.[5][12]

In conclusion, andrographolide is a promising natural product with a well-defined chemical
structure and a broad range of biological activities. Its potent anti-inflammatory and anticancer
effects, mediated primarily through the inhibition of the NF-kB signaling pathway, make it a
valuable lead compound for drug discovery and development. This technical guide provides a
foundational understanding of andrographolide for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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